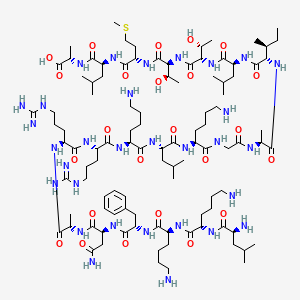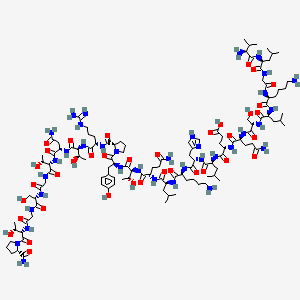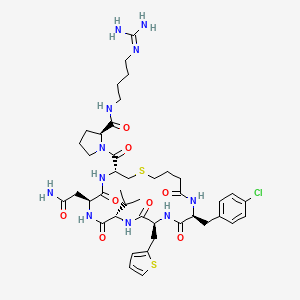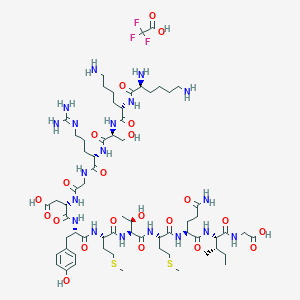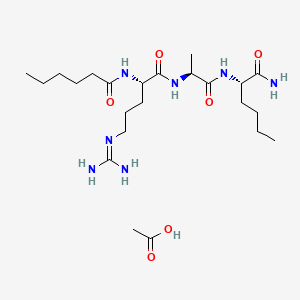
Hexanoyl dipeptide-3 norleucine acetate
Descripción general
Descripción
Hexanoyl Dipeptide-3 Norleucine Acetate is a synthetic biomimetic tripeptide . It boosts the natural desquamation process of the skin by occupying the binding site of a protein (desmosome) responsible for epidermal cell adherence, acting as a “smart” exfoliating agent . It is used in high-end exfoliators, peeling preparations, and cleansing products .
Synthesis Analysis
Hexanoyl Dipeptide-3 Norleucine Acetate is the acetate salt of the reaction product of Dipeptide-3 with hexanoic acid and norleucine . The name component “hexanoyl” means that the ingredient contains, as a fatty acid component, caproic acid (hexanoic acid), mostly introduced through an acylation reaction .Molecular Structure Analysis
The molecular formula of Hexanoyl Dipeptide-3 Norleucine Acetate is C23H45N7O6 . It has an average mass of 515.647 Da and a monoisotopic mass of 515.343140 Da .Chemical Reactions Analysis
Hexanoyl Dipeptide-3 Norleucine Acetate is a synthetic peptide that can reactivate the natural desquamation process of the skin . It competes with proteins on the skin’s surface that, when damaged, can impede exfoliation .Physical And Chemical Properties Analysis
The molecular formula of Hexanoyl Dipeptide-3 Norleucine Acetate is C23H45N7O6 . It has an average mass of 515.647 Da and a monoisotopic mass of 515.343140 Da .Aplicaciones Científicas De Investigación
Thermodynamic Behavior and Interactions
Volumetric and Conductometric Behavior The study by Yan et al. (2010) explored the volumetric and conductometric properties of various dipeptides in the presence of sodium hexanoate. The research provided insights into the hydration numbers and volumetric interaction coefficients of dipeptides, which could be relevant in understanding the solvation and interaction properties of related compounds like Hexanoyl dipeptide-3 norleucine acetate in aqueous solutions. (Yan et al., 2010)
Thermodynamic Characteristics of Acid–Base Reactions The research by Lytkin et al. (2018) delved into the thermodynamic characteristics of acid–base reactions involving DL-α-alanyl-DL-norleucine. The study’s findings on the heat effects and standard thermodynamic characteristics of the dipeptide's reactions could provide a foundation for understanding similar behaviors in Hexanoyl dipeptide-3 norleucine acetate. (Lytkin et al., 2018)
Effect of Temperature on Interactions Another study by Yan et al. (2010) investigated how temperature affects the interactions of glycyl dipeptides with sodium dodecyl sulfate in aqueous solutions. This research provides valuable information on the thermodynamics of peptide-surfactant interactions, potentially analogous to the behaviors of Hexanoyl dipeptide-3 norleucine acetate. (Yan et al., 2010)
Synthesis and Structural Characterization
Enzymatic Synthesis of Diketopiperazines Pereira et al. (2014) described the enzymatic synthesis of dipeptides containing unnatural amino acids, including norleucine. The dipeptides were converted into enantiopure diketopiperazines. This method could be pertinent to the synthesis or modification of Hexanoyl dipeptide-3 norleucine acetate. (Pereira et al., 2014)
NMR Characterization of Self-Assembled Dipeptides Kawamura et al. (2018) utilized solid-state NMR spectroscopy combined with density functional theory (DFT) calculations to characterize the molecular structure of self-assembled dipeptides. This approach could provide insights into the structural properties of Hexanoyl dipeptide-3 norleucine acetate in solid-state or self-assembled forms. (Kawamura et al., 2018)
17O MAS NMR Correlation Spectroscopy The study by Keeler et al. (2017) explored the structure of dipeptides using solid-state NMR spectroscopy, focusing on oxygen environments in the molecules. The methods and findings could be applicable to studying the structure and interactions of Hexanoyl dipeptide-3 norleucine acetate. (Keeler et al., 2017)
Direcciones Futuras
Propiedades
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-(hexanoylamino)pentanoyl]amino]propanoyl]amino]hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41N7O4.C2H4O2/c1-4-6-8-12-17(29)27-16(11-9-13-25-21(23)24)20(32)26-14(3)19(31)28-15(18(22)30)10-7-5-2;1-2(3)4/h14-16H,4-13H2,1-3H3,(H2,22,30)(H,26,32)(H,27,29)(H,28,31)(H4,23,24,25);1H3,(H,3,4)/t14-,15-,16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFVSUWDAQRRET-NLQWVURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)NC(CCCC)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCC)C(=O)N.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00235370 | |
| Record name | Hexanoyl dipeptide-3 norleucine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexanoyl dipeptide-3 norleucine acetate | |
CAS RN |
860627-90-3 | |
| Record name | Hexanoyl dipeptide-3 norleucine acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0860627903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoyl dipeptide-3 norleucine acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00235370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXANOYL DIPEPTIDE-3 NORLEUCINE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8A02Z93M6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid](/img/structure/B612714.png)

